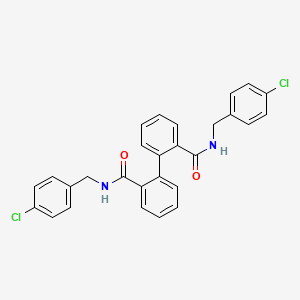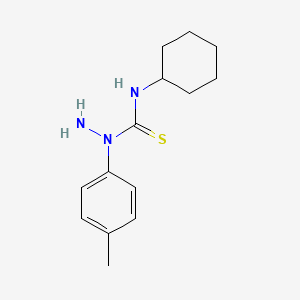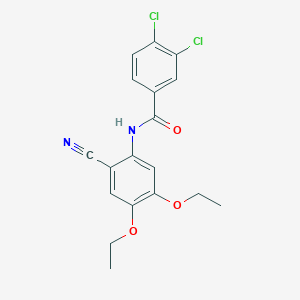![molecular formula C22H28N4O2S2 B11088270 1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]は、チオ尿素類に属する有機化合物です。チオ尿素は、化学、生物学、医学など、さまざまな分野で多様な用途を持つことが知られています。この化合物は、シクロヘキサン環と、メトキシフェニル基に結合した2つのチオ尿素基を含む独特の構造によって特徴付けられています。
2. 製法
合成経路と反応条件
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]の合成は、通常、シクロヘキサン-1,4-ジアミンと4-メトキシフェニルイソチオシアネートの反応によって行われます。反応は、エタノールやメタノールなどの適切な溶媒中で、還流条件下で行われます。生成物は、再結晶またはクロマトグラフィー技術によって精製されます。
工業生産方法
工業的な環境では、この化合物の生産には、高収率と高純度を確保するために、連続フロープロセスが採用される場合があります。反応条件は、副生成物を最小限に抑え、合成の効率を最大限に引き出すために最適化されています。高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が、所望の仕様を満たす最終製品を得るために用いられます。
3. 化学反応解析
反応の種類
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、チオ尿素基をチオールまたはアミンに変換することができます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの求核剤が、置換反応に使用されます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: チオールまたはアミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]は、次のようないくつかの科学研究における用途があります。
化学: 配位化学において、潜在的な触媒特性を持つ金属錯体を形成する配位子として使用されます。
生物学: 特にプロテアーゼの阻害における酵素阻害剤としての可能性について調査されています。
医学: 生体高分子と相互作用する能力のために、抗がん作用と抗菌作用について研究されています。
産業: その独自の構造特性のために、ポリマーやコーティングなどの高度な材料の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)] typically involves the reaction of cyclohexane-1,4-diamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
1,1’-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to thiols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]の作用機序は、特定の分子標的との相互作用に関与しています。チオ尿素基は、酵素中のアミノ酸残基と水素結合を形成することができ、酵素活性を阻害します。さらに、この化合物はDNAと相互作用し、がん細胞の細胞プロセスを阻害することがあります。シクロヘキサン環は構造的安定性を提供し、化合物の標的への結合親和性を高めます。
6. 類似の化合物との比較
類似の化合物
- 1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-ヒドロキシフェニル)(チオ尿素)]
- 1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-クロロフェニル)(チオ尿素)]
- 1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-ニトロフェニル)(チオ尿素)]
独自性
1,1'-シクロヘキサン-1,4-ジイルビス[3-(4-メトキシフェニル)(チオ尿素)]は、メトキシ基の存在により、他の類似の化合物と比較して、溶解性と反応性が向上しています。メトキシ基は、化合物の水素結合形成能力にも貢献し、酵素阻害剤としての可能性と全体的な生物学的活性を高めています。
類似化合物との比較
Similar Compounds
- 1,1’-Cyclohexane-1,4-diylbis[3-(4-hydroxyphenyl)(thiourea)]
- 1,1’-Cyclohexane-1,4-diylbis[3-(4-chlorophenyl)(thiourea)]
- 1,1’-Cyclohexane-1,4-diylbis[3-(4-nitrophenyl)(thiourea)]
Uniqueness
1,1’-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)] is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other similar compounds. The methoxy groups also contribute to the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor and its overall biological activity.
特性
分子式 |
C22H28N4O2S2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-[4-[(4-methoxyphenyl)carbamothioylamino]cyclohexyl]thiourea |
InChI |
InChI=1S/C22H28N4O2S2/c1-27-19-11-7-17(8-12-19)25-21(29)23-15-3-5-16(6-4-15)24-22(30)26-18-9-13-20(28-2)14-10-18/h7-16H,3-6H2,1-2H3,(H2,23,25,29)(H2,24,26,30) |
InChIキー |
UJZUGKMLVDIHLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCC(CC2)NC(=S)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![3-[1-(4-Chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B11088212.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B11088243.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)
![2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11088250.png)

![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11088265.png)
![2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide](/img/structure/B11088274.png)
![3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11088278.png)
